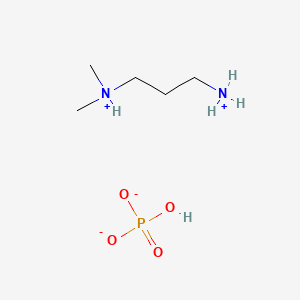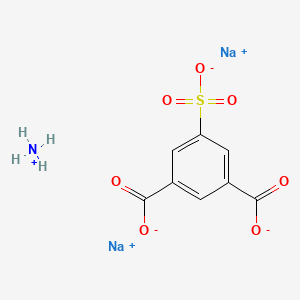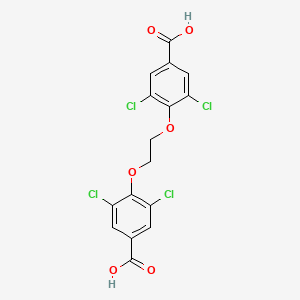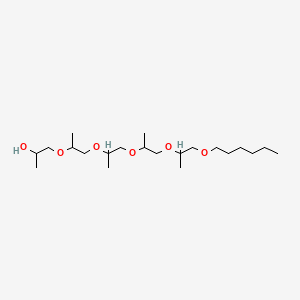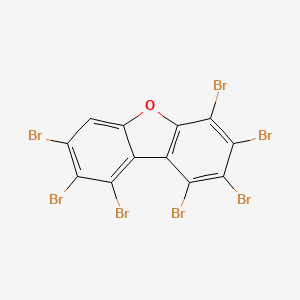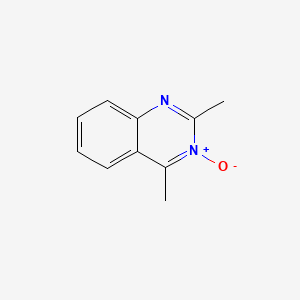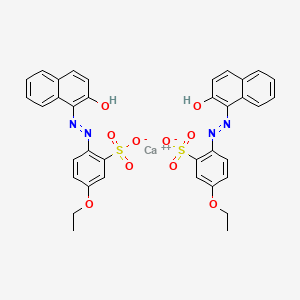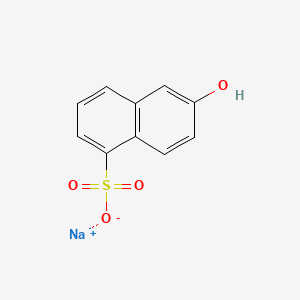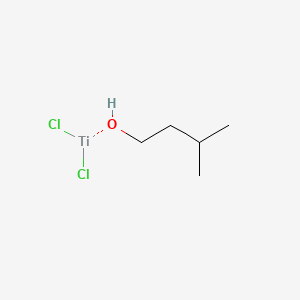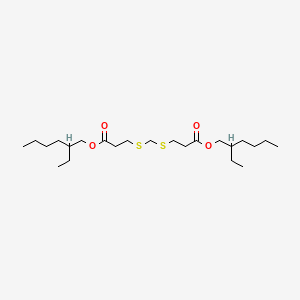
Bis(2-ethylhexyl) 3,3'-(methylenebis(thio))bispropionate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(2-ethylhexyl) 3,3’-(methylenebis(thio))bispropionate is an organic compound with the molecular formula C23H44O4S2. It is known for its unique chemical structure, which includes two 2-ethylhexyl groups and a methylenebis(thio) linkage. This compound is often used in various industrial applications due to its chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-ethylhexyl) 3,3’-(methylenebis(thio))bispropionate typically involves the esterification of 3,3’-(methylenebis(thio))bispropionic acid with 2-ethylhexanol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the final product.
Industrial Production Methods
In an industrial setting, the production of Bis(2-ethylhexyl) 3,3’-(methylenebis(thio))bispropionate involves large-scale esterification processes. The reactants are mixed in large reactors, and the reaction is catalyzed by acidic catalysts. The product is then separated and purified using industrial distillation columns to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
Bis(2-ethylhexyl) 3,3’-(methylenebis(thio))bispropionate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioether groups to thiols.
Substitution: The ester groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Corresponding substituted esters or amides.
Aplicaciones Científicas De Investigación
Bis(2-ethylhexyl) 3,3’-(methylenebis(thio))bispropionate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a stabilizer in polymer chemistry.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including antioxidant and anti-inflammatory effects.
Industry: Utilized as a plasticizer in the production of flexible plastics and as a stabilizer in lubricants.
Mecanismo De Acción
The mechanism by which Bis(2-ethylhexyl) 3,3’-(methylenebis(thio))bispropionate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s thioether groups can undergo redox reactions, influencing cellular oxidative stress pathways. Additionally, its ester groups can interact with lipid membranes, affecting membrane fluidity and stability.
Comparación Con Compuestos Similares
Similar Compounds
Bis(2-ethylhexyl) phthalate: Another plasticizer with similar ester groups but lacks the thioether linkage.
Di(2-ethylhexyl) adipate: A plasticizer with similar ester groups but different backbone structure.
Bis(2-ethylhexyl) sebacate: Similar ester groups but with a longer aliphatic chain.
Uniqueness
Bis(2-ethylhexyl) 3,3’-(methylenebis(thio))bispropionate is unique due to its methylenebis(thio) linkage, which imparts distinct chemical properties such as enhanced stability and reactivity in redox reactions. This makes it particularly valuable in applications requiring robust chemical performance.
Propiedades
Número CAS |
93803-44-2 |
|---|---|
Fórmula molecular |
C23H44O4S2 |
Peso molecular |
448.7 g/mol |
Nombre IUPAC |
2-ethylhexyl 3-[[3-(2-ethylhexoxy)-3-oxopropyl]sulfanylmethylsulfanyl]propanoate |
InChI |
InChI=1S/C23H44O4S2/c1-5-9-11-20(7-3)17-26-22(24)13-15-28-19-29-16-14-23(25)27-18-21(8-4)12-10-6-2/h20-21H,5-19H2,1-4H3 |
Clave InChI |
YIQGCJSWUAFGQE-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(CC)COC(=O)CCSCSCCC(=O)OCC(CC)CCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



